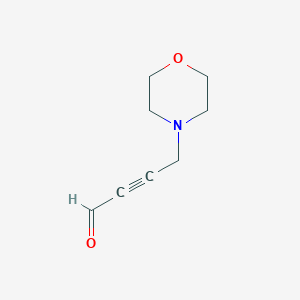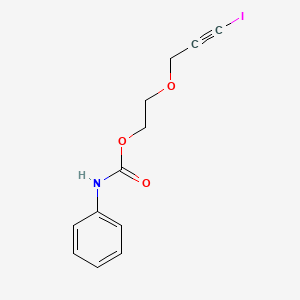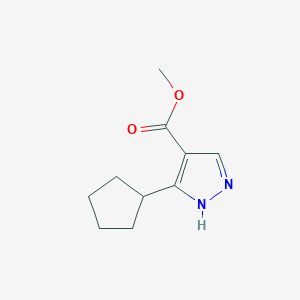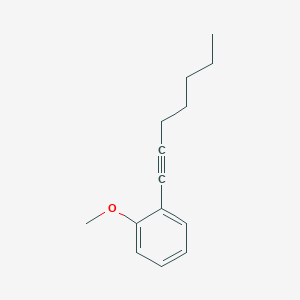
4-Methyl-5-(4-methylphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(4-methylphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a thiazole ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions. Another method involves the use of 4-methylacetophenone and thiourea in the presence of a catalyst to form the desired thiazole compound .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using eco-friendly and cost-effective methods. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at refluxing temperature . This method is more suitable for large-scale production due to its high yield and eco-friendly nature.
化学反应分析
Types of Reactions
4-Methyl-5-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
科学研究应用
4-Methyl-5-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-Methyl-5-phenyl-1,3-thiazole: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-Methyl-5-(4-methoxyphenyl)-1,3-thiazole: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
4-Methyl-5-(4-chlorophenyl)-1,3-thiazole: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-Methyl-5-(4-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the thiazole and phenyl rings can enhance its lipophilicity and potentially improve its interaction with biological targets.
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
4-methyl-5-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-9(2)12-7-13-11/h3-7H,1-2H3 |
InChI 键 |
ZCSWFBZJRYAVEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)

![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)










